(S)-1-(2,4-Dibromophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of two bromine substituents on a phenyl ring and an ethylamine functional group. This compound is significant in medicinal chemistry due to its potential applications in drug development and synthesis. The compound's unique stereochemistry and substitution pattern make it a valuable candidate for various scientific studies.
The compound is synthesized through specific chemical reactions involving brominated phenyl derivatives and amine functional groups. It can be found in various chemical databases and suppliers, indicating its availability for research purposes.
(S)-1-(2,4-Dibromophenyl)ethan-1-amine is classified as an organic compound, specifically an aromatic amine. Its structure includes both aliphatic (the ethylamine part) and aromatic components (the dibromophenyl part), positioning it within the broader category of substituted amines.
The synthesis of (S)-1-(2,4-Dibromophenyl)ethan-1-amine typically involves several steps:
The industrial production of this compound may utilize large-scale bromination reactions under controlled conditions to maximize yield and purity. Continuous flow reactors can enhance efficiency by allowing for better temperature control and reaction monitoring .
The molecular formula of (S)-1-(2,4-Dibromophenyl)ethan-1-amine is . The structure features:
(S)-1-(2,4-Dibromophenyl)ethan-1-amine can participate in various chemical reactions typical of amines:
The reactivity of this compound is influenced by the electron-withdrawing effects of the bromine atoms on the aromatic ring, which enhances its nucleophilic character .
The mechanism of action for (S)-1-(2,4-Dibromophenyl)ethan-1-amine in biological systems typically involves its interaction with specific receptors or enzymes. As an amine derivative, it may function as a neurotransmitter or modulator in various biochemical pathways.
Upon administration, the compound may bind to target proteins or receptors, leading to downstream effects that can influence physiological responses. Detailed studies are required to elucidate its specific mechanisms in different biological contexts.
Relevant data from literature suggest that compounds with similar structures exhibit varying degrees of solubility and reactivity based on their substituents .
(S)-1-(2,4-Dibromophenyl)ethan-1-amine has several scientific uses:
The asymmetric synthesis of (S)-1-(2,4-dibromophenyl)ethan-1-amine demands precision in stereocontrol, typically achieved through chiral induction or resolution techniques.
The Ni(II) complex methodology developed for tailor-made amino acids provides an efficient route to chiral β-branched amines. This approach utilizes recyclable chiral auxiliaries derived from proline to form Schiff base complexes with glycine equivalents. Subsequent alkylation with 1-(2,4-dibromophenyl) halides proceeds under basic conditions (KOH/MeOH) with exceptional stereocontrol (>97% de). Critical optimization revealed that only 5 mol% excess of both base and alkylating agent is required for maximal efficiency—significantly reducing reagent consumption in large-scale production (>150 g). Following alkylation, the diastereomerically pure complex undergoes acid-assisted decomposition to liberate the target (S)-amine while recovering the chiral auxiliary. This method's scalability stems from operational simplicity and high atom economy, though it requires specialized handling of air-sensitive nickel complexes [3].
While enzymatic methods exist for related bromophenyl ethanamines, chemocatalytic asymmetric reductive amination of 2,4-dibromoacetophenone presents challenges in achieving simultaneous high yield and enantioselectivity. Transition-metal catalysts employing chiral diphosphine ligands (e.g., BINAP-Ru complexes) can reduce the prochiral ketone precursor but often suffer from dehalogenation side reactions under hydrogenation conditions. Alternative transfer hydrogenation systems utilizing Hantzsch esters and chiral phosphoric acids show promise but remain underdeveloped for this specific substrate. Current research focuses on suppressing aryl-halogen bond scission while maintaining ≥99% ee—a crucial requirement for pharmaceutical applications where trace metal impurities must be minimized [6] [7].
Table 1: Comparative Analysis of Asymmetric Synthesis Approaches for (S)-1-(2,4-Dibromophenyl)ethan-1-amine
Methodology | Chiral Control Element | Diastereomeric Excess | Scale Demonstrated | Key Limitation |
---|---|---|---|---|
Ni(II)-Auxiliary Complex | (S)-Proline-Derived Ligand | >97% de | >300 g | Air-sensitive intermediates |
Enzymatic Resolution | Lipase/Acylase | 90-95% ee | 10-50 g | Low substrate loading tolerance |
Catalytic Hydrogenation | BINAP-Ru Complexes | 80-88% ee | <5 g | Competing dehalogenation reaction |
Transfer Hydrogenation | Chiral Phosphoric Acids | <50% ee (current) | Milligram scale | Immature methodology |
The oxime-to-enamide pathway provides a versatile route to protected amine derivatives. For brominated aryl substrates, 1-(4-bromophenyl)ethanone oxime undergoes reductive acetylation using iron(II) acetate as the key reductant. Under optimized conditions (THF, Ac₂O/AcOH, N₂ atmosphere), this transformation proceeds via N–O bond cleavage and in situ acetylation to deliver N-(1-arylvinyl)acetamides as crystalline solids. Critical process parameters include:
Applied to 2,4-dibromoacetophenone oxime, this protocol generates N-(1-(2,4-dibromophenyl)vinyl)acetamide in >75% yield. Subsequent hydrolysis under mild acidic conditions then furnishes the free (S)-amine when combined with enzymatic resolution or asymmetric hydrogenation. The cost-effectiveness of iron catalysis (vs. noble metals) and operational simplicity make this approach industrially viable, though it requires additional steps to establish chirality [4].
The benzylic position of (S)-1-(2,4-dibromophenyl)ethan-1-amine serves as an anchor for late-stage functionalization via C–H activation. Employing a thioamide directing group (installed via 2,4,6-triisopropylbenzothioyl chloride), Pd(II)/chiral phosphoric acid catalysts enable enantioselective α-arylation. The bulky triisopropylbenzothioamide moiety is essential for:
Notably, Pd₂(dba)₃ outperforms Pd(OTFA)₂ and {PdCl(η³-C₃H₅)}₂ by eliminating background reactions from achiral anions. The reaction accommodates diverse aryl boronic acids (electron-rich, electron-deficient, heteroaromatic) while preserving the sensitive C–Br bonds essential for further cross-coupling. This strategy converts the primary amine into complex α,α-disubstituted derivatives without racemization—addressing a longstanding challenge in amine functionalization [8].
Table 2: Palladium-Catalyzed C–H Arylation of (S)-1-(2,4-Dibromophenyl)ethan-1-amine Derivatives
Directing Group | Pd Catalyst | Chiral Ligand | Aryl Boronic Acid | Yield (%) | er (S:R) |
---|---|---|---|---|---|
2,4,6-iPr₃-C₆H₂-C(S)NH- | Pd₂(dba)₃ | (R)-PA2 | PhB(OH)₂ | 87 | 98:2 |
2,4,6-iPr₃-C₆H₂-C(S)NH- | Pd₂(dba)₃ | (S)-PA2 | 4-MeOC₆H₄B(OH)₂ | 82 | 2:98 |
2,4,6-iPr₃-C₆H₂-C(S)NH- | Pd₂(dba)₃ | (R)-PA2 | 3-CF₃C₆H₄B(OH)₂ | 79 | 96:4 |
2,4,6-iPr₃-C₆H₂-C(S)NH- | Pd₂(dba)₃ | (R)-PA2 | 2-NaphthylB(OH)₂ | 85 | 97:3 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4